molecular formula C12H11ClN4OS B5355842 5-chloro-N-(3-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide

5-chloro-N-(3-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide

Cat. No.: B5355842
M. Wt: 294.76 g/mol
InChI Key: QCLSMIISGZIATG-UHFFFAOYSA-N
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Description

5-chloro-N-(3-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide, also known as CCT239065, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide involves the inhibition of protein kinase PAK4, which is involved in various cellular processes, including cell proliferation, survival, and migration. By inhibiting PAK4, this compound can prevent the growth and survival of cancer cells, protect neurons from oxidative stress, and inhibit the replication of infectious pathogens.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. In infectious disease research, this compound has been shown to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-(3-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide in lab experiments is its specificity for protein kinase PAK4, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation is the potential for off-target effects, as this compound may also inhibit other kinases that are structurally similar to PAK4.

Future Directions

There are several future directions for the study of 5-chloro-N-(3-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide. One direction is to further explore its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Another direction is to investigate its safety and efficacy in preclinical and clinical trials. Additionally, future research could focus on developing more potent and selective inhibitors of PAK4, as well as identifying biomarkers that can predict response to PAK4 inhibition.

Synthesis Methods

The synthesis of 5-chloro-N-(3-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid with 3-methylpyridin-2-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

5-chloro-N-(3-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the protein kinase PAK4, which is involved in cell proliferation and survival. In neurodegenerative disorder research, this compound has been studied for its ability to protect neurons from oxidative stress, which is a major contributor to the development of Alzheimer's disease. In infectious disease research, this compound has been shown to inhibit the replication of the hepatitis C virus.

Properties

IUPAC Name

5-chloro-N-(3-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4OS/c1-7-4-3-5-14-10(7)17-11(18)9-8(13)6-15-12(16-9)19-2/h3-6H,1-2H3,(H,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLSMIISGZIATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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